REACTION_CXSMILES
|
[CH3:1][N:2]([CH3:14])[CH2:3][CH2:4][O:5][C:6]1[CH:13]=[CH:12][C:9]([CH2:10][NH2:11])=[CH:8][CH:7]=1.S(C1C=CC(CCl)=CC=1)(=O)(=O)N.[S:27]([C:31]1[CH:39]=[CH:38][C:34]([C:35](O)=[O:36])=[CH:33][CH:32]=1)(=[O:30])(=[O:29])[NH2:28].S(Cl)(Cl)=O>C(Cl)(Cl)Cl.C(N(CC)CC)C>[CH3:1][N:2]([CH3:14])[CH2:3][CH2:4][O:5][C:6]1[CH:13]=[CH:12][C:9]([CH2:10][NH:11][C:35](=[O:36])[C:34]2[CH:38]=[CH:39][C:31]([S:27](=[O:30])(=[O:29])[NH2:28])=[CH:32][CH:33]=2)=[CH:8][CH:7]=1
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Name
|
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
CN(CCOC1=CC=C(CN)C=C1)C
|
Name
|
|
Quantity
|
1.87 g
|
Type
|
reactant
|
Smiles
|
S(N)(=O)(=O)C1=CC=C(CCl)C=C1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0.87 g
|
Type
|
solvent
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
1.71 g
|
Type
|
reactant
|
Smiles
|
S(N)(=O)(=O)C1=CC=C(C(=O)O)C=C1
|
Name
|
|
Quantity
|
16.3 g
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at room temperature for 30 minutes
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Duration
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30 min
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated
|
Type
|
ADDITION
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Details
|
Hydrochloric acid (10%) was added to the residue
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Type
|
WASH
|
Details
|
the aqueous solution was washed with ethyl acetate
|
Type
|
EXTRACTION
|
Details
|
was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The extract was washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
WASH
|
Details
|
The residue was washed with ethyl acetate
|
Name
|
|
Type
|
product
|
Smiles
|
CN(CCOC1=CC=C(CNC(C2=CC=C(C=C2)S(N)(=O)=O)=O)C=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.19 g | |
YIELD: CALCULATEDPERCENTYIELD | 40.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |